molecular formula C20H23N3O4 B3725904 METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE

METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE

Cat. No.: B3725904
M. Wt: 369.4 g/mol
InChI Key: YLXWJBOVUHUFFR-SWZPCTOVSA-N
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Description

METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE typically involves multiple steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The benzimidazole ring can undergo substitution reactions with halogens or other electrophiles, leading to substituted derivatives.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The compound’s effects on cellular pathways, such as apoptosis and cell proliferation, are also studied to understand its mechanism of action.

Comparison with Similar Compounds

METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE can be compared with other benzimidazole derivatives:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl (4Z)-4-[2-[2-(1H-benzimidazol-2-yl)ethylimino]-6-oxocyclohexylidene]-4-hydroxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-27-19(26)10-9-17(25)20-15(7-4-8-16(20)24)21-12-11-18-22-13-5-2-3-6-14(13)23-18/h2-3,5-6,25H,4,7-12H2,1H3,(H,22,23)/b20-17-,21-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXWJBOVUHUFFR-SWZPCTOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=C1C(=NCCC2=NC3=CC=CC=C3N2)CCCC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC/C(=C/1\C(=NCCC2=NC3=CC=CC=C3N2)CCCC1=O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE
Reactant of Route 3
METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE
Reactant of Route 4
METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE
Reactant of Route 6
METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE

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